![molecular formula C12H7BrN6 B10897264 2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897264.png)

2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

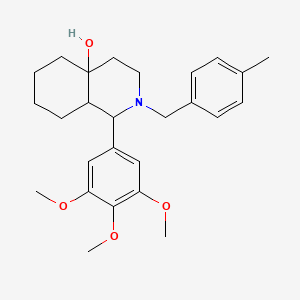

2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacophore, particularly in the development of inhibitors targeting specific enzymes and receptors. Its unique structure, which includes a bromophenyl group and a fused triazolo-pyrimidine ring system, contributes to its biological activity and makes it a valuable scaffold for drug design.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Bromphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin umfasst in der Regel mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Hydrazinderivate mit Formimidat-Zwischenprodukten. Beispielsweise kann das Schlüsselstartmaterial Pyrazolopyrimidin durch Behandeln eines Formimidatderivats mit Hydrazinhydrat in Ethanol erhalten werden .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthese-Verfahren umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Flusschemie-Techniken integrieren, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Bromphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen:

Cyclisierungsreaktionen: Die Verbindung kann Cyclisierungsreaktionen eingehen, um zusätzliche fusionierte Ringsysteme zu bilden.

Kondensationsreaktionen: Sie kann an Kondensationsreaktionen mit verschiedenen Carbonylverbindungen teilnehmen, um neue heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Hydrazinhydrat, Formimidatderivate und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft Lösungsmittel wie Ethanol und Katalysatoren wie Zinkchlorid für Cyclisierungsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinderivate, die für spezifische Anwendungen in der medizinischen Chemie weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

2-(2-Bromphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Bromphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie CDK2. Die Verbindung bindet an die aktive Stelle von CDK2, hemmt seine Aktivität und führt zu Zellzyklusarrest und Apoptose in Krebszellen. Molekulare Docking-Studien haben gezeigt, dass die Verbindung gut in die aktive Stelle von CDK2 passt und wichtige Wasserstoffbrückenbindungen mit wichtigen Aminosäuren bildet .

Wissenschaftliche Forschungsanwendungen

2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit ähnlicher biologischer Aktivität, die als Gerüst für CDK2-Inhibitoren verwendet wird.

1,2,4-Triazolo[1,5-a]pyridin:

Einzigartigkeit

2-(2-Bromphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin ist einzigartig aufgrund seines spezifischen Substitutionsschemas und seines fusionierten Ringsystems, das zu seiner hohen Potenz und Selektivität als CDK2-Inhibitor beiträgt. Dies macht es zu einer wertvollen Verbindung für die Entwicklung gezielter Krebstherapien .

Eigenschaften

Molekularformel |

C12H7BrN6 |

|---|---|

Molekulargewicht |

315.13 g/mol |

IUPAC-Name |

4-(2-bromophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

InChI |

InChI=1S/C12H7BrN6/c13-9-4-2-1-3-7(9)11-16-12-8-5-15-17-10(8)14-6-19(12)18-11/h1-6H,(H,15,17) |

InChI-Schlüssel |

VBALGRZMYLXSDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10897192.png)

![6-(3-methoxyphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10897196.png)

![11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897201.png)

![2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10897212.png)

![N'-cyclododecylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10897214.png)

![4-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10897234.png)

![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897235.png)

![ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10897237.png)

![1,3,6-trimethyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10897240.png)

![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10897247.png)

![2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B10897258.png)

![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B10897261.png)